Spectroscopic Profile of Ethyl 5-Oxononanoate: A Comprehensive Technical Guide
Spectroscopic Profile of Ethyl 5-Oxononanoate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 5-oxononanoate (CAS No. 24071-99-6), a keto-ester of significant interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents and flavor compounds. This document furnishes a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data is available and critically analyzed herein, the ¹³C NMR, IR, and MS data are presented based on high-fidelity computational predictions to provide a comprehensive spectroscopic profile in the absence of publicly available experimental spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational spectroscopic reference for the identification, characterization, and quality control of Ethyl 5-oxononanoate.
Introduction
Ethyl 5-oxononanoate is a bifunctional organic molecule containing both a ketone and an ester functional group. This unique structural feature makes it a versatile intermediate in various organic syntheses. The precise characterization of its molecular structure is paramount for its application in complex chemical transformations and for ensuring the purity of resulting products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique fingerprint of the molecule's atomic and electronic environment.
This guide presents a detailed interpretation of the spectroscopic data for Ethyl 5-oxononanoate, structured to provide both a quick reference and a thorough understanding of the underlying principles.
Molecular Structure
The structural formula of Ethyl 5-oxononanoate is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.
Figure 1: Molecular Structure of Ethyl 5-oxononanoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of each signal provide detailed structural information.
Experimental ¹H NMR Data
The following experimental ¹H NMR data for Ethyl 5-oxononanoate was reported in a U.S. Patent by Rieke, R. D. (1992)[1]. It is important to note that the reported integration for the multiplet at δ 2.25-2.55 ppm (6H) appears inconsistent with the molecular structure. A corrected and rationalized assignment is provided in the interpretation section.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| 4.13 | Quartet (q) | 2H | 7.2 | -O-CH₂ -CH₃ (H-2') |
| 2.48 | Triplet (t) | 2H | 7.2 | -CO-CH₂ -CH₂- (H-6) |
| 2.25-2.55 | Multiplet (m) | 4H | - | -CH₂-CH₂ -CO- (H-4) and -CO-CH₂ -CH₂-COOEt (H-2) |
| 1.85-1.93 | Multiplet (m) | 2H | - | -CH₂-CH₂ -CH₂- (H-3) |
| 1.51-1.59 | Multiplet (m) | 2H | - | -CH₂-CH₂ -CH₃ (H-7) |
| 1.25-1.40 | Multiplet (m) | 2H | - | -CH₂-CH₂ -CH₃ (H-8) |
| 1.26 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ (H-1') |
Table 1: Experimental ¹H NMR Data for Ethyl 5-oxononanoate.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of Ethyl 5-oxononanoate displays signals corresponding to the eight distinct proton environments in the molecule.
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Ethyl Ester Group: The quartet at δ 4.13 ppm is characteristic of the methylene protons (-O-CH₂ -CH₃) adjacent to the ester oxygen and coupled to the terminal methyl group. The corresponding methyl protons appear as a triplet at δ 1.26 ppm.
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Aliphatic Chain: The triplet at δ 2.48 ppm is assigned to the methylene protons (H-6) adjacent to the ketone carbonyl group. The protons on the carbons alpha to the ester carbonyl (H-2) and the other side of the ketone (H-4) are expected to be deshielded and appear in the region of δ 2.2-2.6 ppm. The original report of a 6H multiplet is likely an overlap of the two triplets for H-2 and H-4, which would each integrate to 2H. The remaining methylene groups (H-3, H-7, and H-8) appear as overlapping multiplets in the more shielded region of the spectrum (δ 1.25-1.93 ppm).
Protocol for ¹H NMR Data Acquisition
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like Ethyl 5-oxononanoate.
Figure 3: Workflow for ¹³C NMR Spectrum Prediction.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
The following are the predicted characteristic IR absorption bands for Ethyl 5-oxononanoate.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 2960-2850 | Medium-Strong | C-H stretch | Aliphatic |
| ~ 1735 | Strong | C=O stretch | Ester |
| ~ 1715 | Strong | C=O stretch | Ketone |
| ~ 1240 | Strong | C-O stretch | Ester |
Table 3: Predicted IR Absorption Data for Ethyl 5-oxononanoate.
Interpretation of the Predicted IR Spectrum
The IR spectrum of Ethyl 5-oxononanoate is expected to be dominated by the strong absorptions of the two carbonyl groups.
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C-H Stretching: The absorptions in the 2960-2850 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and nonanoyl chains.
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Carbonyl Stretching: Two distinct, strong C=O stretching bands are predicted. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). The presence of two strong peaks in this region would be a key diagnostic feature for this molecule.
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C-O Stretching: A strong absorption around 1240 cm⁻¹ is expected for the C-O single bond stretching of the ester group.
Protocol for IR Spectrum Prediction
Computational methods can provide a reliable prediction of the IR spectrum.
Figure 4: Workflow for IR Spectrum Prediction.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Predicted Mass Spectrometry Data
The predicted mass spectrum of Ethyl 5-oxononanoate would show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion Formula | Proposed Fragment |
| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |
| 157 | [C₈H₁₃O₃]⁺ | [M - C₂H₅]⁺ |
| 141 | [C₈H₁₃O₂]⁺ | [M - OC₂H₅]⁺ |
| 115 | [C₆H₁₁O₂]⁺ | McLafferty rearrangement product |
| 99 | [C₅H₇O₂]⁺ | Cleavage at C4-C5 bond |
| 71 | [C₄H₇O]⁺ | Butanoyl cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Table 4: Predicted Major Fragments in the Mass Spectrum of Ethyl 5-oxononanoate.
Interpretation of the Predicted Mass Spectrum
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Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 186, corresponding to the molecular weight of Ethyl 5-oxononanoate.
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Major Fragmentations: The fragmentation is likely to be directed by the functional groups.
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Loss of the ethoxy group (-OC₂H₅) would give a fragment at m/z 141.
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Loss of the ethyl group (-C₂H₅) would result in a fragment at m/z 157.
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Cleavage alpha to the ketone carbonyl can lead to the formation of acylium ions, such as the butanoyl cation at m/z 71.
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A McLafferty rearrangement involving the ester group could produce a characteristic ion at m/z 115.
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Figure 5: Predicted Mass Spectrometry Fragmentation Pathway.
Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)
The following is a general protocol for obtaining an electron ionization mass spectrum.
Figure 6: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 5-oxononanoate. The combination of experimental ¹H NMR and predicted ¹³C NMR, IR, and MS data offers a robust toolkit for the identification and characterization of this compound. The detailed interpretations and protocols are designed to be a valuable resource for scientists and researchers, facilitating the confident use of Ethyl 5-oxononanoate in their work.
References
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Rieke, R. D. (1992). Highly reactive forms of zinc and reagents thereof. U.S. Patent No. 5,087,713. Washington, DC: U.S. Patent and Trademark Office. [Link]


